![molecular formula C9H10BF3KNO B7981965 Potassium (3-propionamidophenyl)trifluoroborate](/img/structure/B7981965.png)
Potassium (3-propionamidophenyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3-propionamidophenyl)trifluoroborate is a type of potassium trifluoroborate salt . It is a biochemical used for proteomics research . The molecular formula is C9H10BF3NO•K and the molecular weight is 255.09 .
Synthesis Analysis
Potassium trifluoroborate salts are stable reagents used for difficult alkyl transfers . They are often employed in the Suzuki-Miyaura cross-coupling reaction, which is a powerful means to effect transformation . The organoboron reagents used in this reaction can be prepared readily using a variety of routes and have a high compatibility with a broad range of functional groups .Molecular Structure Analysis
The molecular structure of Potassium (3-propionamidophenyl)trifluoroborate consists of a propionamidophenyl group attached to a boron atom, which is further connected to three fluorine atoms and a potassium ion .Chemical Reactions Analysis
Potassium trifluoroborate salts are used in various chemical reactions. They are particularly used in the Suzuki-Miyaura cross-coupling reaction . This reaction is advantageous because the byproducts generated are relatively benign inorganic salts that can be removed via an aqueous wash .Mechanism of Action
Safety and Hazards
Potassium (3-propionamidophenyl)trifluoroborate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .
Future Directions
Potassium trifluoroborate salts, including Potassium (3-propionamidophenyl)trifluoroborate, have emerged as convenient, stable reagents for difficult alkyl transfers . Their use in the Suzuki-Miyaura cross-coupling reaction has proven effective, and strategies using this reaction have been employed in the syntheses of various natural products and biologically significant analogues . Future research may continue to explore the potential of these salts in various chemical reactions and their applications in different fields.
properties
IUPAC Name |
potassium;trifluoro-[3-(propanoylamino)phenyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3NO.K/c1-2-9(15)14-8-5-3-4-7(6-8)10(11,12)13;/h3-6H,2H2,1H3,(H,14,15);/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXJDALKNHPWBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)NC(=O)CC)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3KNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.